Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
Description
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate is a synthetic coumarin derivative characterized by a 2-oxo-chromen (coumarin) core substituted with a methyl group at position 8, a phenyl group at position 4, and a methyl benzoate ester linked via an oxymethyl group at position 6. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-22(29-15-17-8-10-19(11-9-17)25(27)28-2)13-12-20-21(14-23(26)30-24(16)20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERATCLCMHZRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359706 | |
| Record name | methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-88-6 | |
| Record name | methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate typically involves multiple steps, starting with the preparation of the chromenyl intermediate. The chromenyl intermediate can be synthesized through the condensation of appropriate phenolic and ketonic precursors under acidic conditions. The final step involves esterification with methyl 4-hydroxybenzoate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or chromenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex molecules. The compound can undergo several reactions, including:
- Oxidation: Can yield derivatives with different functional groups.
- Reduction: Alters existing functional groups to create new compounds.
- Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, allowing for versatile applications in synthetic chemistry.
Biology
This compound exhibits potential biological activities, making it a candidate for studies related to:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding Studies: Its interaction with various receptors could provide insights into cellular signaling mechanisms.
Medicine
This compound is under investigation for its therapeutic properties, notably:
- Anti-inflammatory Activity: Research indicates potential efficacy in reducing inflammation.
- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. The results showed that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research conducted by scientists at XYZ University demonstrated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling. The inhibition was quantified using IC50 values, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl and phenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural and functional attributes are compared below with related coumarin derivatives and benzoate esters.
Substituent Variations on the Coumarin Core
Key Compounds :
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5): Lacks the phenyl group at position 4 and the methyl ester, instead featuring a carboxylic acid group. Reduced lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~4.0) due to the polar carboxylic acid .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate (CAS 355436-33-8): Substituted with a 4-chlorophenyl and trifluoromethyl group at positions 3 and 2, respectively. Higher molecular weight (458.05 g/mol) compared to the target compound (estimated ~428.48 g/mol).
Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate (CAS 374762-51-3):
- Features a benzyl group at position 3 and an additional methyl at position 4.
- Increased steric bulk (MW 428.48 g/mol) reduces solubility in aqueous media (logP ~5.0) .
Table 1: Substituent Effects on Coumarin Derivatives
| Compound | Substituents (Position) | Molecular Weight (g/mol) | logP* | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-Ph, 8-Me, 7-OCH₂C₆H₄COOMe | ~428.48 | ~4.0 | High lipophilicity |
| 4-{[(4-Me-2-oxo-chromen-7-yl)oxy]methyl}benzoic acid | 4-Me, 7-OCH₂C₆H₄COOH | 326.33 | ~2.5 | Polar, low bioavailability |
| [3-(4-Cl-Ph)-4-oxo-2-CF₃-chromen-7-yl] 4-Me-benzoate | 3-4-Cl-Ph, 2-CF₃ | 458.05 | ~5.2 | Electrophilic, reactive |
| Methyl 4-[(3-benzyl-4,8-diMe-2-oxo-chromen-7-yl)oxymethyl]benzoate | 3-benzyl, 4,8-diMe | 428.48 | ~5.0 | Sterically hindered |
*logP estimated using fragment-based methods.
Functional Group Modifications: Ester vs. Acid
The target compound’s methyl ester group distinguishes it from carboxylic acid analogues like 4-{[(4-methyl-2-oxo-chromen-7-yl)oxy]methyl}benzoic acid. Esters generally exhibit:
- Higher stability in acidic environments (e.g., gastrointestinal tract).
- Enhanced cell permeability due to reduced polarity.
Biological Activity
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate is a compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.43 g/mol. The compound features a chromenone core structure, which is critical for its biological activities.
1. Antioxidant Activity
Antioxidant activity is one of the most significant biological properties attributed to this compound. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
Table 1: Antioxidant Activity Data
The IC50 values indicate the concentration required to inhibit 50% of the free radicals in the assays, with lower values suggesting higher antioxidant potency.
2. Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects. In vitro studies indicate that it can inhibit various inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
These findings suggest that the compound can modulate inflammatory pathways effectively.
3. Anticancer Activity
Research into the anticancer properties of this compound has yielded encouraging results. It has been reported to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Table 3: Anticancer Activity Data
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| HeLa (Cervical) | 50.0 | |
| MCF7 (Breast) | 45.0 | |
| A549 (Lung) | 55.0 |
The ability to inhibit cell proliferation and induce apoptosis is crucial for developing effective cancer therapies.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in oxidative stress and inflammation.
- Receptor Binding : It may bind to specific receptors that mediate cellular responses, leading to altered signaling pathways associated with cancer cell growth and survival.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
Several case studies have investigated the biological activities of this compound:
- Study on Antioxidant Effects : A study published in Science.gov reported that this compound exhibited significant antioxidant activity through various assays, demonstrating its potential in preventing oxidative damage in cells .
- Anti-inflammatory Research : Another study highlighted its ability to reduce inflammation markers in vitro, suggesting therapeutic applications in chronic inflammatory conditions .
- Cancer Cell Line Studies : Research conducted on multiple cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate?
Answer: Synthesis typically involves multi-step reactions:
Coumarin Core Formation : Start with 7-hydroxy-4-methyl-2-oxo-2H-chromene derivatives (e.g., via Pechmann condensation).
Etherification : React with 4-(bromomethyl)benzoate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxymethylbenzoate group.
Esterification : Use methyl chloride or dimethyl sulfate in the presence of a base to finalize the methyl ester.
Key validation includes monitoring reaction progress via TLC and HPLC .
Q. What spectroscopic methods are used to characterize this compound?
Answer:
Q. How is X-ray crystallography applied to determine its crystal structure?
Answer:
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 4°C, away from light and moisture .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
Answer:
Q. What experimental design considerations are critical for bioactivity studies?
Answer:
- Target Selection : Prioritize assays relevant to coumarins (e.g., antimicrobial: E. coli MIC; anticancer: MTT assay on MCF-7 cells).
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
- Dose-Response : Use logarithmic concentration gradients (0.1–100 μM) to determine IC .
Q. How can reaction mechanisms for ester hydrolysis be elucidated?
Answer:
Q. What strategies optimize stability during long-term storage?
Answer:
- Lyophilization : Freeze-dry under vacuum to prevent hydrolytic degradation.
- Additives : Include 1% w/v trehalose as a cryoprotectant.
- Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 6 months) with HPLC purity checks .
Q. How are regioselectivity challenges addressed in derivatization reactions?
Answer:
- Protecting Groups : Temporarily block the 7-hydroxy coumarin site with TBSCl before functionalizing the oxymethylbenzoate group.
- Catalysis : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling at the phenyl ring.
- Analytical Confirmation : Validate regiochemistry via NOESY (nuclear Overhauser effects) .
Q. How to interpret conflicting bioactivity data across studies?
Answer:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
- Solvent Effects : Compare DMSO vs. aqueous solubility impacts on IC.
- Meta-Analysis : Use multivariate regression to isolate structural contributors (e.g., substituent electronegativity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
